molecular formula C10H10F3N3O B8433259 4-Methoxy-2-(2-(trifluoromethyl)pyrimidin-5-yl)butanenitrile

4-Methoxy-2-(2-(trifluoromethyl)pyrimidin-5-yl)butanenitrile

Cat. No. B8433259
M. Wt: 245.20 g/mol
InChI Key: XMXWFCOEDOFNHN-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A solution of 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetonitrile (500 mg, 2.67 mmol) and 1-bromo-2-methoxyethane (419 mg, 2.81 mmol) in 1,4-dioxane (5 mL) was degassed and added t-BuOK (2.81 mL, 2.81 mmol, 1M in THF) at 0° C. The resulting mixture was stirred at room temperature overnight. The reaction mixture was quenched by sat.NH4Cl and extracted with EtOAc (3×10 mL). The organic layer was dried over Na2SO4 and concentrated. The crude product was purified by flash column chromatography (EtOAc: petroleum ether=1:10) to give 4-methoxy-2-(2-(trifluoromethyl)pyrimidin-5-yl)butanenitrile (100 mg, yield: 15%, 85% purity in LCMS, [M+H]=246).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
419 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[N:8]=[CH:7][C:6]([CH2:9][C:10]#[N:11])=[CH:5][N:4]=1.Br[CH2:15][CH2:16][O:17][CH3:18].CC([O-])(C)C.[K+]>O1CCOCC1>[CH3:18][O:17][CH2:16][CH2:15][CH:9]([C:6]1[CH:7]=[N:8][C:3]([C:2]([F:1])([F:12])[F:13])=[N:4][CH:5]=1)[C:10]#[N:11] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC(C1=NC=C(C=N1)CC#N)(F)F
Name
Quantity
419 mg
Type
reactant
Smiles
BrCCOC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.81 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
EXTRACTION
Type
EXTRACTION
Details
NH4Cl and extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (EtOAc: petroleum ether=1:10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCC(C#N)C=1C=NC(=NC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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